BenchChemオンラインストアへようこそ!

Dehydrovomifoliol

Acetylcholinesterase inhibition Neurodegeneration research Cholinesterase inhibitor

Dehydrovomifoliol is a naturally occurring C13-norisoprenoid sesquiterpenoid derived from carotenoid oxidative cleavage, with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. It is biosynthesized via vomifoliol dehydrogenase from the plant hormone abscisic acid metabolic pathway, representing an oxidized form of vomifoliol.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 39763-33-2
Cat. No. B1163490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrovomifoliol
CAS39763-33-2
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1
InChIKeyJJRYPZMXNLLZFH-URWSZGRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrovomifoliol (CAS:39763-33-2) Chemical Class and Procurement Baseline


Dehydrovomifoliol is a naturally occurring C13-norisoprenoid sesquiterpenoid derived from carotenoid oxidative cleavage, with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol [1]. It is biosynthesized via vomifoliol dehydrogenase from the plant hormone abscisic acid metabolic pathway, representing an oxidized form of vomifoliol [2]. As a bioactive secondary metabolite, dehydrovomifoliol has been isolated from diverse plant sources including Solanum lyratum, Artemisia frigida, and Paspalum commersonii [3][4].

Why Dehydrovomifoliol Cannot Be Replaced by Generic C13-Norisoprenoids or Vomifoliol


Generic substitution of dehydrovomifoliol with structurally related C13-norisoprenoids such as vomifoliol or blumenol A introduces significant functional divergence despite apparent scaffold similarity. The oxidation state at the C9 position—ketone in dehydrovomifoliol versus hydroxyl in vomifoliol—directly modulates acetylcholinesterase (AChE) inhibitory potency, with vomifoliol exhibiting an IC50 of 96.64 μg/mL compared to the low-micromolar range (1.14–12.50 μg/mL) for dehydrovomifoliol [1][2]. Moreover, dehydrovomifoliol demonstrates a unique AKT/mTOR dual inhibition mechanism not reported for vomifoliol or blumenol A, which underpins its exclusive applicability in nonalcoholic fatty liver disease (NAFLD) research [3]. Consequently, selecting a generic C13-norisoprenoid without confirming the precise oxidation state and target engagement profile risks invalidating experimental outcomes and wasting procurement resources.

Dehydrovomifoliol Quantitative Differentiation Data: Head-to-Head Comparisons with Key Analogs


AChE Inhibition: Dehydrovomifoliol Exhibits >8-Fold Higher Potency Than Vomifoliol

In comparative AChE inhibitory assays, dehydrovomifoliol demonstrates significantly higher potency than its immediate biosynthetic precursor vomifoliol. Dehydrovomifoliol achieves IC50 values in the range of 1.14–12.50 μg/mL, whereas vomifoliol exhibits a markedly weaker IC50 of 96.64 ± 0.09 μg/mL under comparable assay conditions [1][2]. This 8.4-fold to 84-fold enhancement in potency is directly attributable to the oxidation of the C9 hydroxyl group in vomifoliol to the corresponding ketone in dehydrovomifoliol.

Acetylcholinesterase inhibition Neurodegeneration research Cholinesterase inhibitor

Cytotoxicity: Dehydrovomifoliol Shows Potent Activity (IC50 3.7–8.1 μM) Across Three Human Cancer Cell Lines

In a head-to-head cytotoxicity study using three human cancer cell lines (HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma), dehydrovomifoliol demonstrated significant cytotoxic activity with IC50 values ranging from 3.7 to 8.1 μM [1]. This level of potency was comparable to that of the known sesquiterpenoid blumenol A, which exhibited IC50 values in the same range (3.2–7.7 μM) against the same cell lines under identical assay conditions [1][2].

Cytotoxicity Anticancer research Natural product

Phytotoxicity: Dehydrovomifoliol Is a Weak Allelopathic Agent (I50 3.34 mM) Compared to Loliolide (I50 0.04–0.05 mM)

In a direct comparative allelopathy study using cress (Lepidium sativum) seedlings, dehydrovomifoliol required substantially higher concentrations to achieve 50% growth inhibition compared to the co-isolated monoterpenoid lactone loliolide. Dehydrovomifoliol exhibited I50 values of 3.34 mM (shoot) and >3.50 mM (root), whereas loliolide was approximately 70–80 times more potent, with I50 values of 0.04 mM (shoot) and 0.05 mM (root) [1]. This differential establishes dehydrovomifoliol as a comparatively weak allelopathic agent among C13-norisoprenoids.

Allelopathy Phytotoxicity Growth inhibition

AKT/mTOR Dual Inhibition: A Mechanistic Feature Unique to Dehydrovomifoliol Among C13-Norisoprenoids

Dehydrovomifoliol is the only C13-norisoprenoid sesquiterpenoid for which AKT/mTOR dual inhibition has been explicitly demonstrated and computationally validated. Pharmacophore modeling and molecular docking studies identified E2F1 as a core target gene, with subsequent enrichment analysis confirming that dehydrovomifoliol exerts its anti-NAFLD effects through modulation of the AKT/mTOR signaling axis [1]. No equivalent AKT/mTOR inhibition data exist for vomifoliol, blumenol A, or loliolide.

AKT/mTOR signaling NAFLD research Metabolic disease

Dehydrovomifoliol Application Scenarios: When to Select Over Analogs


NAFLD and Metabolic Signaling Research Requiring AKT/mTOR Modulation

For investigators exploring nonalcoholic fatty liver disease (NAFLD) mechanisms or AKT/mTOR-dependent lipogenesis pathways, dehydrovomifoliol is the only C13-norisoprenoid with validated dual inhibition of this signaling axis [1]. Procure this compound when the experimental hypothesis requires modulation of the E2F1/AKT/mTOR network; vomifoliol and blumenol A lack this activity and are unsuitable substitutes [1].

Acetylcholinesterase Inhibition Studies Where Potency Is Critical

When the research objective demands potent AChE inhibition (IC50 < 15 μg/mL), dehydrovomifoliol is the preferred C13-norisoprenoid selection [2][3]. Its ~8–84× higher potency compared to vomifoliol translates to lower material requirements and more robust assay signals in neurodegeneration models [3][4]. Vomifoliol should be reserved for studies examining weak or baseline AChE activity.

Cytotoxicity Screening of Natural Product Libraries

For academic or industrial natural product screening programs evaluating C13-norisoprenoid cytotoxicity, dehydrovomifoliol and blumenol A are functionally interchangeable based on head-to-head MTT assay data (IC50 ~3–8 μM against HONE-1, KB, HT29) [5]. Procurement decisions may be driven by availability, purity, or cost, as no potency advantage exists between these two compounds in this assay context [5].

Allelopathy Studies Requiring a Weak or Reference Phytotoxin

Researchers investigating plant–plant chemical interactions who require a weak phytotoxic control or a reference compound for structure–activity relationship (SAR) studies should select dehydrovomifoliol. Its I50 of 3.34 mM for cress shoot inhibition positions it as a low-potency benchmark, enabling clear discrimination of more active allelochemicals such as loliolide (I50 ~0.04–0.05 mM) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrovomifoliol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.